molecular formula C13H14N4O4 B7579445 2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid

2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid

Cat. No. B7579445
M. Wt: 290.27 g/mol
InChI Key: URVJHGTWEZUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid can exert various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid is its versatility, as it can be used in various fields. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid. One area of focus could be the development of more efficient synthesis methods to improve its yield and purity. Another area of focus could be the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid can be synthesized through a two-step process. The first step involves the reaction of 2-ethoxybenzoyl chloride with sodium azide to form 2-ethoxyphenyl azide. In the second step, 2-ethoxyphenyl azide is reacted with ethyl glycinate hydrochloride to form the final product, 2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid.

Scientific Research Applications

2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

2-[4-[(2-ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-2-21-11-6-4-3-5-9(11)14-13(20)10-7-17(16-15-10)8-12(18)19/h3-7H,2,8H2,1H3,(H,14,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVJHGTWEZUMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid

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